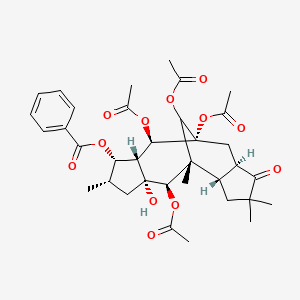

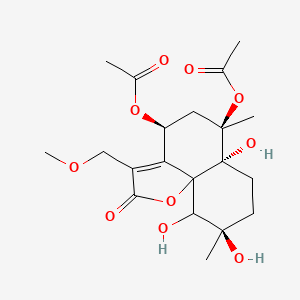

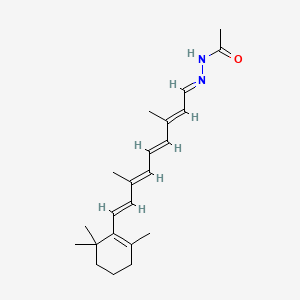

![molecular formula C27H46O2 B1258376 (8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)

(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

20alpha-hydroxycholesterol is a cholestanoid.

Aplicaciones Científicas De Investigación

Phenanthrenes and Biological Activities

Phenanthrenes are a group of plant secondary metabolites that have attracted significant interest due to their varied biological activities. A review covering the phytochemistry and pharmacology of naturally occurring phenanthrenes isolated between 2008 and 2016 highlights their potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The Orchidaceae family is a notable source of these compounds, with some phenanthrenes serving as chemotaxonomic markers for specific plant families. Denbinobin, in particular, has been identified as a compound with a novel mechanism of action, showing promise as a lead compound for anticancer agent development (Tóth, Hohmann, & Vasas, 2017).

Cyclopenta[c]phenanthrenes and Environmental Concerns

Cyclopenta[c]phenanthrenes (CP[c]Phs), a subset of cyclopenta-fused polycyclic aromatic hydrocarbons, are present in the environment and their cellular and tissue responses are of interest in risk assessment. The chemistry and biological activity of CP[c]Phs, including their environmental occurrence and synthesis methods, are reviewed to understand their potential as environmental hazards. Although CP[c]Phs are less potent than benzo[a]pyrene in inducing CYP1A gene expression in rainbow trout, they have shown mutagenic activity in the Ames test and exhibit genotoxic properties in vitro, suggesting that they should be considered in environmental risk assessments (Brzuzan, Góra, Luczynski, & Woźny, 2013).

Propiedades

Nombre del producto |

(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

|---|---|

Fórmula molecular |

C27H46O2 |

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20?,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

Clave InChI |

MCKLJFJEQRYRQT-UYAFMQFKSA-N |

SMILES isomérico |

CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)O |

SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

SMILES canónico |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Sinónimos |

(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

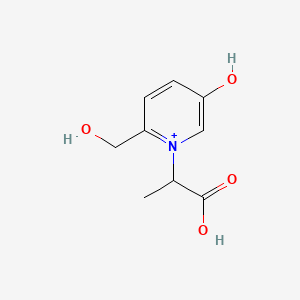

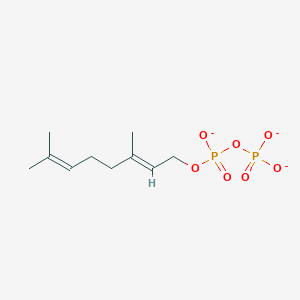

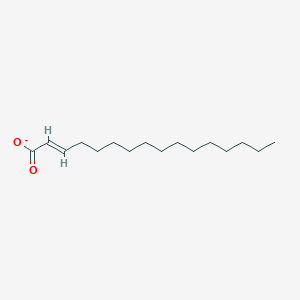

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258308.png)

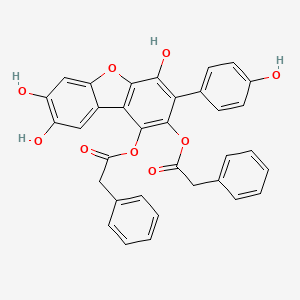

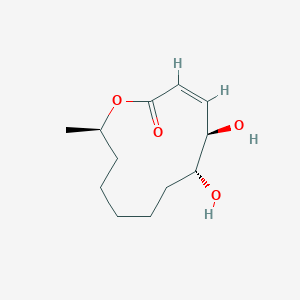

![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)